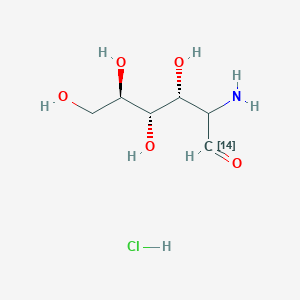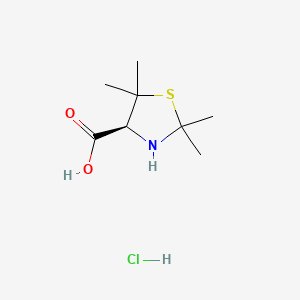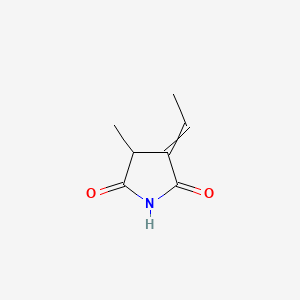
7-Hydroxy-2-methylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Methyl 7-hydroxy-2-methylquinazolin-4-one, and its molecular formula is C10H8N2O2.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-methylquinazolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-Hydroxy-2-methylquinazolin-4(1H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Hydroxy-2-methylquinazolin-4(1H)-one in lab experiments include its relatively low cost, easy synthesis method, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require the use of protective equipment and safety precautions.
Orientations Futures
There are several future directions for the study of 7-Hydroxy-2-methylquinazolin-4(1H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in the field of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-Hydroxy-2-methylquinazolin-4(1H)-one involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with sodium hydroxide and hydrogen peroxide. The reaction results in the formation of 7-Hydroxy-2-methylquinazolin-4(1H)-one with a yield of approximately 80%. This synthesis method has been reported in various scientific journals and is considered a reliable method for the production of this compound.
Applications De Recherche Scientifique
7-Hydroxy-2-methylquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been reported to have potential applications in the field of organic electronics and optoelectronics.
Propriétés
IUPAC Name |
7-hydroxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCHNDDMNZATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702741 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16081-80-4 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid](/img/structure/B579110.png)





![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)
